Sudan II: A Comprehensive Technical Guide to its Chemical Properties for Researchers and Drug Development Professionals
Sudan II: A Comprehensive Technical Guide to its Chemical Properties for Researchers and Drug Development Professionals
For Immediate Release
This technical guide provides an in-depth overview of the chemical and toxicological properties of Sudan II (Solvent Orange 7), a synthetic azo dye. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for research and safety purposes.
Chemical and Physical Properties
Sudan II, with the IUPAC name 1-[(2,4-dimethylphenyl)azo]-2-naphthol, is a fat-soluble dye known for its vibrant red-orange color.[1] Historically used in various industrial applications for coloring oils, waxes, and plastics, its use in food products was banned due to toxicity concerns.[1]
Below is a summary of its key chemical and physical properties:
| Property | Value | References |
| IUPAC Name | 1-[(2,4-dimethylphenyl)azo]-2-naphthol | [1][2] |
| Synonyms | Solvent Orange 7, C.I. 12140, 1-(2,4-Xylylazo)-2-naphthol | |
| CAS Number | 3118-97-6 | |
| Chemical Formula | C₁₈H₁₆N₂O | |
| Molecular Weight | 276.33 g/mol | |
| Appearance | Red to orange-brownish powder | |
| Melting Point | 156–158 °C | |
| Solubility | Soluble in ethanol, acetone, chloroform, and benzene. Insoluble in water. | |
| Maximum Absorption (λmax) | 493 nm (in ethanol) |
Synthesis of Sudan II
The synthesis of Sudan II is a classic example of an azo coupling reaction. The process involves two main stages: diazotization of 2,4-dimethylaniline and the subsequent coupling with 2-naphthol.
Experimental Protocol: Synthesis of Sudan II
This protocol is adapted from established methods for azo dye synthesis.
Materials:
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2,4-dimethylaniline
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Sodium nitrite (NaNO₂)
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Hydrochloric acid (HCl), concentrated
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2-naphthol (β-naphthol)
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Sodium hydroxide (NaOH)
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Ice
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Distilled water
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Ethanol (for recrystallization)
Procedure:
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Diazotization of 2,4-dimethylaniline:
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Dissolve a specific molar equivalent of 2,4-dimethylaniline in a solution of hydrochloric acid and water.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir continuously.
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The completion of the diazotization can be checked using starch-iodide paper.
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Preparation of the Coupling Component:
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Dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.
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Cool this solution in an ice bath.
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Azo Coupling:
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Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.
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A colored precipitate of Sudan II will form immediately.
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Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.
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Isolation and Purification:
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Filter the crude Sudan II precipitate using vacuum filtration and wash with cold water.
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Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified Sudan II crystals.
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Dry the purified crystals in a desiccator.
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Logical Workflow for Sudan II Synthesis:
Analytical Methodology: Detection of Sudan II
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the detection and quantification of Sudan II in various matrices, particularly in foodstuffs.
Experimental Protocol: HPLC-UV/Vis Detection of Sudan II
The following is a generalized HPLC protocol for the detection of Sudan II.
Instrumentation:
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High-Performance Liquid Chromatograph
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UV/Vis or Diode Array Detector (DAD)
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C18 reverse-phase column
Reagents:
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Acetonitrile (HPLC grade)
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Methanol (HPLC grade)
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Water (HPLC grade)
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Sudan II standard
Procedure:
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Sample Preparation:
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Extract Sudan II from the sample matrix using a suitable organic solvent like acetonitrile or a mixture of solvents.
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The extraction can be enhanced by ultrasonication or heating.
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Centrifuge the extract to remove solid particles.
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Filter the supernatant through a 0.45 µm syringe filter before injection.
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For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary.
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Chromatographic Conditions:
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Mobile Phase: A mixture of acetonitrile, methanol, and water in varying proportions (e.g., isocratic or gradient elution).
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Flow Rate: Typically 1.0 mL/min.
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Column Temperature: Maintained at a constant temperature (e.g., 30 °C).
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Injection Volume: 10-20 µL.
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Detection: Monitor the absorbance at the λmax of Sudan II (around 493 nm).
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Quantification:
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Prepare a calibration curve using standard solutions of Sudan II of known concentrations.
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Quantify the amount of Sudan II in the sample by comparing its peak area to the calibration curve.
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Experimental Workflow for HPLC Analysis of Sudan II:
Toxicology and Metabolism
Sudan II is classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "not classifiable as to its carcinogenicity to humans" due to limited evidence in humans. However, studies in animals have raised concerns about its potential genotoxicity.
Metabolism of Sudan II
The primary metabolic pathway for Sudan II involves the reductive cleavage of the azo bond (-N=N-). This biotransformation is primarily carried out by azoreductases present in the liver and intestinal microflora. The cleavage of the azo bond results in the formation of aromatic amines, which are known to be potentially carcinogenic. The main metabolites of Sudan II are 2,4-dimethylaniline and 1-amino-2-naphthol.
Metabolic Pathway of Sudan II:
Genotoxicity
The genotoxicity of Sudan II is attributed to its metabolites. These aromatic amines can be further metabolized in the body to reactive intermediates that can bind to DNA, forming DNA adducts. The formation of these adducts can lead to mutations and chromosomal damage, which are key events in the initiation of cancer.
Potential Interactions with Cellular Signaling Pathways
The genotoxic nature of Sudan II and its metabolites suggests potential interactions with cellular signaling pathways that respond to DNA damage and cellular stress. While direct studies on Sudan II's effects on these pathways are limited, its known ability to cause DNA damage allows for the postulation of its impact on key signaling cascades relevant to drug development and toxicology.
DNA Damage Response and Apoptosis
DNA damage, such as that caused by the metabolites of Sudan II, triggers a complex cellular response aimed at repairing the damage or, if the damage is too severe, inducing programmed cell death (apoptosis). This response involves the activation of sensor proteins that, in turn, activate transducer kinases like ATM and ATR. These kinases then phosphorylate a range of downstream targets, including p53, which can halt the cell cycle and induce the expression of pro-apoptotic proteins like Bax and Puma.
Potential Intersection of Sudan II with the Apoptosis Pathway:
Inflammatory Signaling Pathways (NF-κB and MAPK)
Genotoxic stress can also lead to the activation of inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the cellular response to a wide range of stimuli, including DNA damage and oxidative stress. Chronic activation of these pathways is linked to inflammation and cancer. While direct evidence is lacking, it is plausible that the cellular stress induced by Sudan II metabolites could lead to the activation of NF-κB and MAPK cascades, contributing to its toxic effects.
Potential Activation of NF-κB and MAPK Pathways by Sudan II-Induced Stress:
Conclusion
Sudan II is a well-characterized azo dye with known chemical properties and established analytical methods for its detection. Its toxicological profile, particularly its genotoxicity stemming from its metabolic activation to aromatic amines, warrants careful handling and consideration in any research or industrial setting. For drug development professionals, understanding the potential of Sudan II and its metabolites to induce DNA damage and activate cellular stress response pathways is crucial for assessing potential liabilities of structurally related compounds. Further research is needed to elucidate the specific molecular interactions of Sudan II and its metabolites with cellular signaling components.
